molecular formula C24H23ClN4O3S B11646752 (6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11646752
M. Wt: 483.0 g/mol
InChI Key: TYWIKXKKBAVMHV-XSBGCYDXSA-N
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Description

The compound “(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction using 2-chlorophenylmethanol.

    Formation of the ethoxyphenyl group: This can be done through an etherification reaction.

    Final assembly: The final step involves the condensation of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its interactions with various biological targets can be investigated to develop new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the core structure and may have similar biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups often exhibit similar chemical reactivity and biological properties.

    Ethoxyphenyl derivatives: These compounds may have similar applications in medicinal chemistry and materials science.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23ClN4O3S

Molecular Weight

483.0 g/mol

IUPAC Name

(6Z)-6-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23ClN4O3S/c1-4-31-20-12-15(9-10-19(20)32-13-16-7-5-6-8-18(16)25)11-17-21(26)29-24(27-22(17)30)33-23(28-29)14(2)3/h5-12,14,26H,4,13H2,1-3H3/b17-11-,26-21?

InChI Key

TYWIKXKKBAVMHV-XSBGCYDXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4Cl

Origin of Product

United States

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